molecular formula C14H15NO B1325438 2-[(3-Oxocyclohexyl)methyl]benzonitrile CAS No. 898785-05-2

2-[(3-Oxocyclohexyl)methyl]benzonitrile

Katalognummer B1325438
CAS-Nummer: 898785-05-2
Molekulargewicht: 213.27 g/mol
InChI-Schlüssel: YTGHNPUEYKJZMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-[(3-Oxocyclohexyl)methyl]benzonitrile” is a chemical compound with the molecular formula C14H15NO . It has a molecular weight of 213.28 . The compound is a colorless oil .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H15NO/c15-10-13-5-1-3-11(8-13)7-12-4-2-6-14(16)9-12/h1,3,5,8,12H,2,4,6-7,9H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a colorless oil . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Wissenschaftliche Forschungsanwendungen

  • Anticonvulsant Activity : Enaminones derivatives, including those related to “2-[(3-Oxocyclohexyl)methyl]benzonitrile”, have been evaluated for their anticonvulsant activity. These compounds were tested using models like the amygdala kindling model and maximal electroshock seizures (MES), showing potential as safer alternatives in epilepsy treatment with minimized toxicity (Scott et al., 1993).

  • Androgen Receptor Antagonists : Certain derivatives, such as 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, have been designed as nonsteroidal androgen receptor antagonists. These compounds show potential for the control of sebum and treatment of androgenetic alopecia, providing insights into the development of treatments for dermatological conditions (Li et al., 2008).

  • Anticancer Properties : Studies involving molecular docking with focal adhesion kinase (FAK) inhibitors indicate the potential anticancer properties of certain derivatives. These compounds have shown considerable bacterial inhibition, suggesting their use as pharmaceutical agents in cancer treatment (Kiran et al., 2018).

  • HCV Infection Treatment : Derivatives like 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile have been identified as potential inhibitors of Hepatitis C Virus (HCV) replication. These compounds, through SAR studies, have been found effective against HCV, indicating their potential in developing new treatments for HCV infection (Jiang et al., 2020).

  • Catalytic Applications : In a study involving Montmorillonite K10 clay, benzonitrile and its derivatives were used as reactants in the conversion of methyl benzoate and NH3 into amides and benzonitrile, demonstrating their role in catalytic reactions and potential applications in industrial chemistry (Wali et al., 1998).

  • Neuropharmacological Properties : MD 780515, a derivative involving benzonitrile, showed potential antidepressant activity, suggesting its application in the treatment of mental health disorders (Jalfre et al., 1982).

  • Radioligand Development for PET Imaging : Compounds based on 3-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]benzonitrile have been developed as candidates for positron emission tomography (PET) imaging agents, especially for imaging metabotropic glutamate receptor subtype 5 (Shimoda et al., 2016).

Safety and Hazards

The safety data for “2-[(3-Oxocyclohexyl)methyl]benzonitrile” suggests several precautions. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area . It’s important to handle this compound with care and use appropriate personal protective equipment.

Eigenschaften

IUPAC Name

2-[(3-oxocyclohexyl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-10-13-6-2-1-5-12(13)8-11-4-3-7-14(16)9-11/h1-2,5-6,11H,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGHNPUEYKJZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642362
Record name 2-[(3-Oxocyclohexyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898785-05-2
Record name 2-[(3-Oxocyclohexyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.